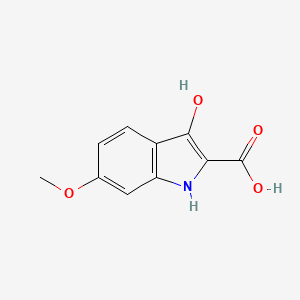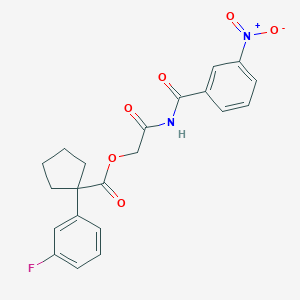
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a complex organic compound that features a nitrobenzamido group, a fluorophenyl group, and a cyclopentane carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Nitrobenzamido Group: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This is then reacted with an amine to form the 3-nitrobenzamido group.
Synthesis of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and cyclopentane.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and fluorophenyl groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The nitrobenzamido group is known to be a pharmacophore in several therapeutic agents, and the fluorophenyl group can enhance binding affinity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorophenyl group could enhance binding to hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrobenzamido)-2-oxoethyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate: Similar structure but with a different position of the fluorine atom.
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate: Reduction product of the nitro group.
Uniqueness
The uniqueness of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and fluorophenyl groups can enhance its interactions with biological targets, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C21H19FN2O6 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
[2-[(3-nitrobenzoyl)amino]-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H19FN2O6/c22-16-7-4-6-15(12-16)21(9-1-2-10-21)20(27)30-13-18(25)23-19(26)14-5-3-8-17(11-14)24(28)29/h3-8,11-12H,1-2,9-10,13H2,(H,23,25,26) |
Clave InChI |
WOVQLSZUWCNXOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


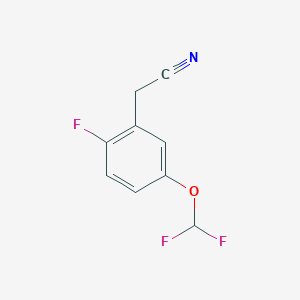
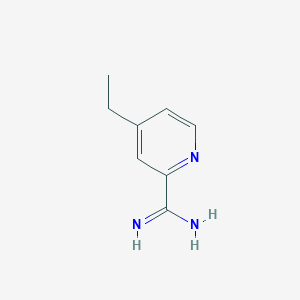
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
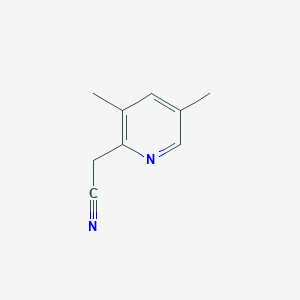
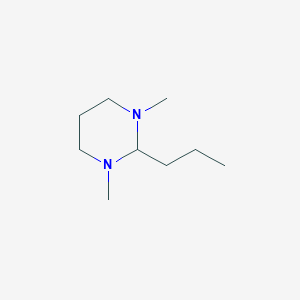
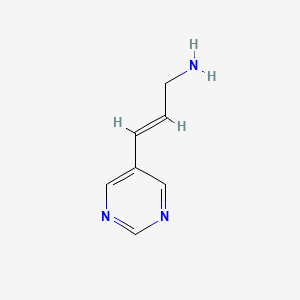
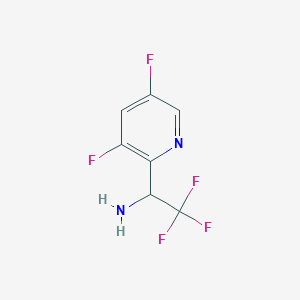
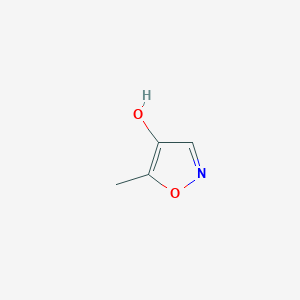


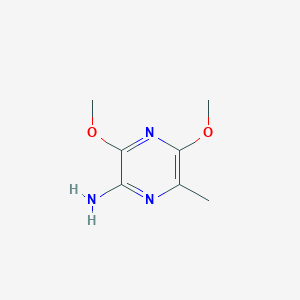
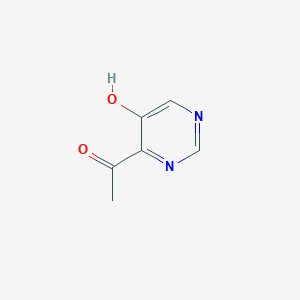
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
